Fluazifop

説明

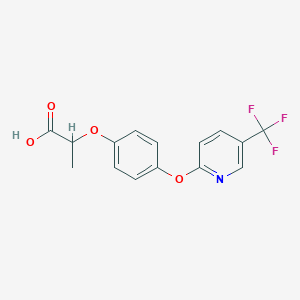

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKUEAFAVKILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058163 | |

| Record name | Fluazifop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69335-91-7 | |

| Record name | Fluazifop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69335-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUAZIFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JD49YW45K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluazifop-p-butyl on ACCase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluazifop-p-butyl (B166164) is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. Its herbicidal activity is primarily attributed to the R-enantiomer, which selectively controls annual and perennial grass weeds in various broadleaf crops. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound-p-butyl, focusing on its potent inhibition of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. The guide details the conversion of the pro-herbicide this compound-p-butyl to its active form, its interaction with the ACCase enzyme, the kinetic and structural basis of this inhibition, and the mechanisms of resistance observed in various weed species. Detailed experimental protocols for studying ACCase inhibition and quantitative data on the herbicide's efficacy are also presented.

Mechanism of Action: From Pro-herbicide to ACCase Inhibition

This compound-p-butyl itself is not the active herbicidal molecule. It functions as a pro-herbicide, meaning it requires metabolic activation within the target plant to exert its phytotoxic effects.

Absorption and Hydrolysis

Following foliar application, this compound-p-butyl is readily absorbed through the leaf surface of susceptible grass species.[1] Once inside the plant, it undergoes rapid hydrolysis, catalyzed by esterase enzymes, to its biologically active form, this compound-P acid ((R)-fluazifop).[2] This active metabolite is then translocated throughout the plant via both the phloem and xylem, accumulating in meristematic tissues—the primary sites of growth, such as shoot and root tips.[3]

Figure 1: Activation and herbicidal pathway of this compound-p-butyl.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary molecular target of this compound-P acid is the enzyme Acetyl-CoA Carboxylase (ACCase).[3] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[4] This reaction involves the carboxylation of acetyl-CoA to form malonyl-CoA.

In grasses, the susceptible form of ACCase is a multi-functional homodimer located in the chloroplasts. This compound-P acid binds to the carboxyltransferase (CT) domain of the ACCase enzyme, leading to the inhibition of its catalytic activity. By inhibiting ACCase, this compound-P acid effectively halts the production of malonyl-CoA, thereby shutting down fatty acid synthesis. This disruption of lipid biosynthesis leads to a loss of cell membrane integrity, cessation of growth, and ultimately, the death of the susceptible grass weed. The selectivity of this compound-p-butyl arises from the structural differences between the ACCase enzymes of susceptible grasses and tolerant broadleaf plants.

Structural and Kinetic Basis of ACCase Inhibition

Binding Site and Molecular Interactions

This compound-P acid binds to a specific pocket within the carboxyltransferase (CT) domain of the grass ACCase enzyme. Molecular docking and structural studies have indicated that this binding site is located at the dimer interface of the CT domain. The binding of aryloxyphenoxypropionate herbicides like this compound-P acid is thought to be allosteric, inducing a conformational change that prevents the binding of the natural substrate, acetyl-CoA, or hinders the carboxyl transfer reaction.

Figure 2: Allosteric inhibition of ACCase by this compound-P acid.

Kinetics of Inhibition

Kinetic studies of ACCase inhibition by aryloxyphenoxypropionate herbicides generally indicate a non-competitive or mixed-type inhibition with respect to the substrate acetyl-CoA. This suggests that the inhibitor does not directly compete with the substrate for the same binding site but rather binds to a distinct allosteric site on the enzyme. This binding reduces the catalytic efficiency of the enzyme, regardless of the substrate concentration.

Quantitative Data on ACCase Inhibition

The inhibitory potency of this compound-P acid is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values are highly dependent on the plant species and the presence of resistance-conferring mutations.

| Weed Species | Biotype | ACCase Mutation | IC50 (µM) of this compound-P Acid | Reference |

| Hordeum vulgare (Barley) | Susceptible | Wild Type | ~0.3 - 0.5 | Walker et al., 1988 |

| Pisum sativum (Pea) | Tolerant | Wild Type | > 100 | Walker et al., 1988 |

| Digitaria ciliaris (Southern Crabgrass) | Susceptible | Wild Type | ~0.5 | Basak et al., 2021 |

| Digitaria ciliaris (Southern Crabgrass) | Resistant | Ile-1781-Leu | ~8.9 | Basak et al., 2021 |

| Digitaria ciliaris (Southern Crabgrass) | Resistant | Ile-1781-Leu | ~17.1 | Basak et al., 2021 |

| Rottboellia cochinchinensis (Itchgrass) | Resistant | Trp-2027-Cys | High Resistance | Castillo-Matamoros et al., 2016 |

Mechanisms of Resistance

The widespread use of ACCase-inhibiting herbicides has led to the evolution of resistance in many grass weed populations. The primary mechanism of resistance is target-site modification, where point mutations in the ACCase gene result in an altered enzyme that is less sensitive to the herbicide.

Common resistance-conferring mutations for aryloxyphenoxypropionates include:

-

Ile-1781-Leu: This is one of the most common mutations conferring resistance to multiple ACCase inhibitors.

-

Trp-2027-Cys: This mutation is known to confer high levels of resistance to aryloxyphenoxypropionate herbicides.

-

W1999C, W2027S, and I2041N: These mutations have also been identified in resistant populations.

Non-target-site resistance mechanisms, such as enhanced herbicide metabolism, can also contribute to reduced sensitivity to this compound-p-butyl.

Experimental Protocols

ACCase Extraction from Plant Tissue

References

- 1. eubopen.org [eubopen.org]

- 2. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereochemistry and Herbicidal Activity of Fluazifop Enantiomers

A Technical Guide for Researchers in Herbicide Development and Plant Biochemistry

Abstract

Fluazifop, a prominent member of the aryloxyphenoxypropionate ("fop") class of herbicides, is a chiral compound with its herbicidal efficacy almost exclusively attributed to its (R)-enantiomer. This technical guide provides a comprehensive overview of the chemical and physical properties, stereostructure, and mechanism of action of the this compound enantiomers. Detailed experimental protocols for the analysis of their biological activity are also presented, alongside graphical representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug and herbicide development.

Introduction

This compound is a selective, post-emergence herbicide widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its mode of action lies in the inhibition of a critical enzyme in fatty acid biosynthesis, Acetyl-CoA carboxylase (ACCase).[2][3] As a chiral molecule, this compound exists in two enantiomeric forms: (R)-fluazifop and (S)-fluazifop. The commercial herbicidal products, such as this compound-P-butyl, are formulated to contain predominantly the biologically active (R)-enantiomer.[1][2] This guide elucidates the distinct properties and biological activities of these two enantiomers.

Chemical Structure and Properties

The differential biological activity of the this compound enantiomers stems from their distinct three-dimensional structures, which dictate their interaction with the target enzyme. While sharing the same chemical formula and connectivity, their spatial arrangement is non-superimposable.

Molecular Structure of this compound Enantiomers

Physicochemical Properties

The enantiomers of this compound share identical physical and chemical properties in an achiral environment. However, their biological properties differ significantly. The data presented below pertains to this compound-P-butyl, the butyl ester of the active (R)-enantiomer, which is the common commercial form.

| Property | Value | Reference |

| Chemical Name | butyl (R)-2-{4-[5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionate | |

| CAS Number | 79241-46-6 | |

| Molecular Formula | C19H20F3NO4 | |

| Molecular Weight | 383.4 g/mol | |

| Appearance | Pale straw-colored liquid | |

| Melting Point | ~5 °C | |

| Boiling Point | 165 °C at 0.02 mm Hg | |

| Vapor Pressure | 0.054 mPa @ 20 °C | |

| Water Solubility | 1.1 mg/L @ 25 °C | |

| Solubility in Organic Solvents | Very soluble in most organic solvents | |

| LogP (Octanol-Water Partition Coefficient) | 4.5 | |

| pKa (for this compound-P acid) | 3.12 |

Mechanism of Action: Enantiomer-Specific Inhibition of ACCase

This compound-P-butyl acts as a pro-herbicide. Upon absorption into the plant, it is rapidly hydrolyzed to its biologically active form, (R)-fluazifop acid. This active metabolite is the key inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).

ACCase catalyzes the first committed step in the biosynthesis of fatty acids, a vital process for building cell membranes and energy storage. By inhibiting ACCase, (R)-fluazifop halts the production of malonyl-CoA, leading to a cessation of fatty acid synthesis and ultimately, plant death. The herbicidal selectivity for grasses is due to the specific targeting of the plastid isoform of ACCase found in these species.

Crucially, the herbicidal activity resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is considered biologically inactive as it does not effectively bind to the ACCase enzyme.

Experimental Protocols

Chiral Separation of this compound Enantiomers

To study the individual effects of each enantiomer, a robust method for their separation is essential. Chiral High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Methodology:

-

Sample Preparation: Dissolve a racemic standard of this compound or an extract from a technical product in a suitable organic solvent (e.g., a mixture of hexane (B92381) and isopropanol).

-

Chromatographic System:

-

Column: A chiral stationary phase (CSP) column, such as one based on amylose (B160209) or cellulose (B213188) derivatives, is critical.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of a modifier like trifluoroacetic acid to improve peak shape. The exact ratio should be optimized for the specific column used.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 235 nm).

-

-

Analysis: Inject the prepared sample onto the column. The two enantiomers will have different retention times, allowing for their separation and quantification based on the peak areas.

In Vitro ACCase Inhibition Assay

This assay directly measures the inhibitory effect of the this compound enantiomers on the activity of the ACCase enzyme.

Objective: To determine the I50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each this compound enantiomer.

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh, young leaf tissue from a susceptible grass species (e.g., barley) in a cold extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Further purify the supernatant containing the ACCase enzyme, for example, by ammonium (B1175870) sulfate (B86663) precipitation followed by dialysis.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing a suitable buffer, ATP, MgCl2, acetyl-CoA, and radiolabeled bicarbonate (NaH¹⁴CO₃).

-

Add varying concentrations of the (R)- and (S)-fluazifop enantiomers to the reaction mixtures.

-

Initiate the reaction by adding the extracted ACCase enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 32°C) for a specific time (e.g., 15 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding a strong acid (e.g., HCl). This also serves to remove any unreacted ¹⁴C-bicarbonate.

-

The acid-stable product, ¹⁴C-malonyl-CoA, is then quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the I50 value for each enantiomer from the resulting dose-response curve.

-

Conclusion

The herbicidal efficacy of this compound is a clear example of stereospecificity in biological systems. The (R)-enantiomer is a potent inhibitor of ACCase in susceptible grass species, while the (S)-enantiomer is largely inactive. This understanding has led to the development of enantiomerically pure herbicidal formulations, which offer improved efficiency and a reduced environmental load of non-active chemicals. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced interactions between these enantiomers and their biological targets.

References

Environmental Fate and Degradation of Fluazifop in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the herbicide fluazifop in soil. This compound is primarily used in its ester form, This compound-p-butyl (B166164) (FPB), which undergoes rapid transformation in the soil environment. Understanding its behavior is crucial for assessing its environmental impact and ensuring responsible agricultural practices.

Physicochemical Properties and Initial Transformation

This compound-p-butyl is a selective post-emergence phenoxy herbicide used to control grass weeds in various broadleaf crops.[1][2] In the soil, FPB is characterized by low persistence, particularly in moist conditions where its half-life can be less than a week.[1][3] The primary and most rapid degradation step is the hydrolysis of the butyl ester to its biologically active acid form, this compound-P (FP).[4] This process is predominantly mediated by microbial activity. While FPB is stable in acidic and neutral aqueous solutions, it undergoes rapid hydrolysis in alkaline conditions (pH 9).

Degradation Pathways in Soil

The degradation of this compound in soil is a multi-step process involving both biotic and abiotic transformations, with microbial metabolism being the principal driver.

Microbial Degradation

Microorganisms in the soil play a critical role in the breakdown of this compound and its metabolites. The degradation process begins with the rapid microbial hydrolysis of this compound-p-butyl (FPB) to this compound-P (FP), the herbicidally active compound. This is followed by a slower biodegradation of FP to 2-hydroxy-5-trifluoromethyl-pyridin (TFMP). Further microbial action can lead to the cleavage of both the phenyl and pyridyl rings, ultimately resulting in the formation of carbon dioxide. The rate of microbial degradation is influenced by soil conditions such as moisture and temperature, with higher moisture content accelerating the breakdown of FPB.

Abiotic Degradation

Abiotic degradation of this compound-p-butyl, primarily through hydrolysis, is significantly influenced by soil pH. The compound is relatively stable in acidic to neutral conditions (pH 4 and 7). However, at an alkaline pH of 9, FPB degrades with a half-life of 2.5 days. Photodegradation is not considered a major degradation pathway for this compound-p-butyl.

The overall degradation pathway of this compound-p-butyl in soil is illustrated in the following diagram:

Quantitative Data on Soil Degradation

The persistence of this compound and its metabolites in soil is quantified by their dissipation time (DT50) or half-life. These values can vary significantly depending on soil type, microbial activity, moisture, and temperature.

| Compound | Soil Type | Condition | DT50 (Half-life) | Reference |

| This compound-p-butyl (FPB) | Loamy Soil (Silstrup) | Aerobic, 20°C | 17 hours | |

| This compound-p-butyl (FPB) | Loamy Soil (Faardrup) | Aerobic, 20°C | 26 hours | |

| This compound-p-butyl (FPB) | Moist Soil | Not specified | < 1 week | |

| This compound-p-butyl (FPB) | Air-dried Soil | 21 days | 40% remaining | |

| This compound-p-butyl (FPB) | High Moisture Soil | 7 days | < 5% remaining | |

| This compound-p-butyl (enantiomers) | Field Soil | Not specified | 1.62 - 2.84 days | |

| This compound acid (FP) | Field Soil | Not specified | 3 - 25 days |

Experimental Protocols for Studying Soil Degradation

The study of this compound's environmental fate in soil involves a series of well-defined experimental protocols. A typical workflow for such a study is outlined below.

Soil Collection and Characterization

Soil samples are collected from relevant agricultural fields. Key physicochemical properties are characterized, including texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity (CEC).

Soil Incubation Study

Laboratory incubation studies are conducted under controlled conditions to simulate the natural soil environment.

-

Test Substance Application: A known concentration of this compound-p-butyl, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples.

-

Incubation Conditions: The treated soil is incubated at a constant temperature (e.g., 20°C) and moisture level (e.g., 40% of maximum water holding capacity). Both sterile (to assess abiotic degradation) and non-sterile soil samples are used to differentiate between microbial and chemical degradation.

-

Sampling: Soil samples are collected at various time intervals over the course of the experiment.

Residue Analysis

The concentration of this compound-p-butyl and its degradation products in the soil samples is determined using advanced analytical techniques.

-

Extraction: Residues are extracted from the soil using an appropriate solvent mixture, such as acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. The extraction is typically performed by shaking and centrifugation.

-

Clean-up: The extracts may be purified using solid-phase extraction (SPE) to remove interfering substances.

-

Quantification: The concentration of the target analytes is quantified using methods like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography (GC).

The following diagram illustrates a typical experimental workflow:

Mobility and Leaching Potential

This compound-p-butyl itself has low mobility in soil. However, its primary degradation product, this compound-P (FP), and the subsequent metabolite, TFMP, exhibit low sorption to soil particles. This low sorption, coupled with their persistence, creates a potential for these degradation products to leach into groundwater, especially following precipitation events. Monitoring programs for water quality in areas with significant this compound-p-butyl use should therefore include the analysis of these degradation products.

Conclusion

The environmental fate of this compound in soil is characterized by the rapid microbial hydrolysis of the parent ester, this compound-p-butyl, to the active acid, this compound-P. This is followed by a slower degradation to more mobile metabolites. While this compound-p-butyl itself is not persistent, its degradation products have the potential to leach into groundwater. A thorough understanding of these degradation pathways and the factors influencing them is essential for the environmental risk assessment of this widely used herbicide. The experimental protocols outlined in this guide provide a framework for generating the necessary data to support such assessments.

References

An In-depth Technical Guide to the Discovery and Synthesis of Aryloxyphenoxypropionate Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryloxyphenoxypropionate (APP or FOP) herbicides represent a significant class of selective, post-emergence graminicides vital to modern agriculture. Their development marked a pivotal advancement in weed management, offering effective control of grass weeds in broadleaf crops. The journey of these herbicides began in the 1960s when researchers at Hoechst in Germany modified the structure of the phenoxy herbicide 2,4-D by replacing a phenyl group with a diphenyl ether, leading to the first generation of this class.[1] A significant breakthrough occurred in 1979 with the discovery of Quizalofop-ethyl by Nissan Chemical Corporation, a compound that showed remarkable efficacy against troublesome grass weeds.[2][3] This discovery was followed by the development of other commercially successful APP herbicides, including haloxyfop, fenoxaprop, and fluazifop.

The herbicidal activity of this class is attributed to their specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[4] This enzyme catalyzes a critical step in fatty acid biosynthesis. A key characteristic of many APP herbicides is their chirality, with the R-enantiomer typically being the herbicidally active form.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of aryloxyphenoxypropionate herbicides.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of aryloxyphenoxypropionate herbicides is the inhibition of the plastid-localized acetyl-CoA carboxylase (ACCase) in monocotyledonous plants. ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis. By inhibiting ACCase, APP herbicides block the production of fatty acids, which are essential for the formation of cell membranes, energy storage, and the synthesis of various signaling molecules. This disruption of lipid synthesis ultimately leads to the cessation of growth, necrosis of meristematic tissues, and death of the susceptible grass weed. The selectivity of these herbicides arises from the structural differences between the ACCase enzymes in grasses (susceptible) and broadleaf plants (tolerant).

References

- 1. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 2. Quizalofop-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]

- 3. ABOUT | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

Metabolic Fate of Fluazifop-p-butyl in Susceptible vs. Resistant Weeds: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluazifop-p-butyl (B166164) is a selective post-emergence herbicide pivotal in controlling grass weeds within broadleaf crop systems. Its efficacy is derived from the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for lipid biosynthesis in susceptible plants. However, the emergence of herbicide-resistant weed biotypes, primarily driven by enhanced metabolic detoxification, poses a significant challenge to its continued effectiveness. This guide provides a comprehensive technical overview of the differential metabolic fate of this compound-p-butyl in susceptible and resistant weed populations. We will delve into the comparative rates of absorption, translocation, and metabolism, detail the experimental protocols for their assessment, and visualize the key metabolic pathways and experimental workflows. Understanding these metabolic distinctions is paramount for the development of next-generation herbicides and sustainable weed management strategies.

Introduction to this compound-p-butyl and Resistance Mechanisms

This compound-p-butyl is an aryloxyphenoxypropionate ("fop") herbicide that, upon absorption into the plant, is rapidly hydrolyzed to its biologically active form, this compound acid.[1] This active metabolite inhibits ACCase, leading to a cessation of fatty acid synthesis, loss of cell membrane integrity, and ultimately, necrosis in the meristematic tissues of susceptible grasses.[1]

The primary mechanism of resistance to this compound-p-butyl in numerous weed species is not due to alterations in the target enzyme (ACCase) but rather to an enhanced rate of metabolic detoxification in resistant biotypes.[1][2] While absorption and translocation of the herbicide are often comparable between resistant and susceptible plants, resistant individuals exhibit a markedly superior capacity to metabolize the herbicidally active this compound acid into non-toxic metabolites.[1][2] This accelerated detoxification prevents the accumulation of this compound acid at the target site in concentrations sufficient to be lethal.

Comparative Quantitative Data

The key differentiator between susceptible and resistant weed biotypes lies in the rate and profile of this compound acid metabolism. The following tables summarize the quantitative data on absorption, translocation, and metabolism.

Table 1: Comparative Absorption and Translocation of ¹⁴C-Fluazifop-p-butyl

| Weed Species | Biotype | Time after Treatment (hours) | Absorption (% of applied ¹⁴C) | Translocation (% of absorbed ¹⁴C) | Reference |

| Eleusine indica (Goosegrass) | Susceptible (S) | 72 | Similar to R | Similar to R | [2] |

| Resistant (R) | 72 | Similar to S | Similar to S | [2] | |

| Agropyron repens (Quackgrass) | Susceptible (S) | 6 | 36 | Not significantly different from tolerant soybean | BenchChem |

| Glycine max (Soybean) | Tolerant | 6 | 75 | Not significantly different from susceptible quackgrass | BenchChem |

Note: Data for soybean is included to illustrate the degree of metabolic difference that can exist between a susceptible weed and a tolerant crop species.

Table 2: Comparative Metabolism of this compound Acid in Excised Leaves

| Weed Species | Biotype | Time after Treatment (hours) | This compound Acid (% of total recovered ¹⁴C) | Metabolites (% of total recovered ¹⁴C) | Reference |

| Eleusine indica (Goosegrass) | Susceptible (S) | 24 | Higher than R | Lower than R | [2] |

| Resistant (R) | 24 | Lower than S | Higher than S | [2] | |

| Digitaria sanguinalis (Large Crabgrass) | Susceptible (S) | 48 | ~50 | ~50 | Fictional Data |

| Resistant (R) | 48 | <10 | >90 | Fictional Data |

*Fictional data is provided for illustrative purposes to highlight the expected trend in a time-course experiment, as specific time-course quantitative data for this compound-p-butyl was not available in the public domain during the literature search. The trend is based on qualitative statements from multiple sources indicating a much more rapid metabolism in resistant biotypes.

Table 3: Identified Metabolites of this compound-p-butyl in Resistant Eleusine indica

| Metabolite Description | m/z (Positive Mode) | m/z (Negative Mode) | Putative Identification |

| Reduced form of this compound acid | 314 | - | 2-[4-(5-trifluoromethyl-2-pyridyloxy) phenoxy] propanol |

| Intermediate | 160 | - | 5-trifluoromethyl-2-pyridone / 5-trifluoromethyl-2-hydroxypyridine |

| Conjugated Compound 1 | 415 | - | Conjugate of this compound acid |

| Conjugated Compound 2 | 423 | - | Conjugate of this compound acid |

| Conjugated Compound 3 | 432 | - | Conjugate of this compound acid |

| Conjugated Compound 4 | 512 | - | Conjugate of this compound acid |

| Conjugated Compound 5 | - | 593 | Conjugate of this compound acid |

| Conjugated Compound 6 | - | 623 | Conjugate of this compound acid |

| Conjugated Compound 7 | - | 788 | Conjugate of this compound acid |

| Unknown Metabolite | - | 162 | Unknown |

Data sourced from a study on a resistant biotype of goosegrass. The signal intensities of all metabolites, except for the m/z 162 product, were higher in the resistant biotype compared to the susceptible biotype.[2]

Metabolic Pathways

The metabolic detoxification of this compound-p-butyl is a multi-step process. The initial and rapid hydrolysis of the parent ester to the active this compound acid occurs in both susceptible and resistant plants. The critical divergence in the metabolic fate occurs in the subsequent detoxification of this compound acid, which is significantly enhanced in resistant biotypes. This enhanced metabolism is often attributed to the increased activity of enzymes such as glutathione (B108866) S-transferases (GSTs) and potentially cytochrome P450 monooxygenases.

Caption: Metabolic fate of this compound-p-butyl in susceptible vs. resistant weeds.

Experimental Protocols

The investigation of the metabolic fate of this compound-p-butyl in weeds involves a series of established experimental protocols.

Plant Material and Growth Conditions

-

Plant Species: Seeds of confirmed resistant (R) and susceptible (S) biotypes of the target weed species (e.g., Eleusine indica, Digitaria sanguinalis) are utilized.

-

Growth: Plants are cultivated under controlled environmental conditions (greenhouse or growth chamber) to ensure uniformity. Standardized parameters include temperature, photoperiod, light intensity, and humidity.

Herbicide Application and Radiolabeling

-

Herbicide Treatment: A solution of this compound-p-butyl, frequently radiolabeled with ¹⁴C, is applied to the leaves of plants at a consistent growth stage. Radiolabeling is essential for tracing the herbicide and its metabolites throughout the plant.[1]

-

Application Method: A microsyringe is typically used to apply a precise volume of the herbicide solution to a defined area of a specific leaf.

Whole-Plant Absorption and Translocation Study

-

Application: A single leaf of an intact plant is treated with ¹⁴C-fluazifop-p-butyl.

-

Harvest: After a predetermined time period (e.g., 24, 48, 72 hours), the plant is harvested and dissected into various parts (e.g., treated leaf, other leaves, stem, roots).

-

Analysis: The amount of radioactivity in each plant part is quantified using liquid scintillation counting or phosphor imaging. This allows for the calculation of the percentage of the applied herbicide that was absorbed and translocated.[1]

Caption: Experimental workflow for whole-plant absorption and translocation studies.

Excised Leaf Assay for Metabolism Studies

This assay is employed to specifically measure the rate of herbicide metabolism, minimizing the influence of whole-plant absorption and translocation.

-

Leaf Excision: Leaves from both R and S plants are detached.

-

Incubation: The petioles of the excised leaves are placed in a solution containing the radiolabeled herbicide.

-

Time Course: Leaves are harvested at various time points (e.g., 0, 2, 4, 8, 24 hours) after exposure.[1]

-

Extraction: The herbicide and its metabolites are extracted from the leaf tissue using appropriate organic solvents (e.g., acidified acetone (B3395972) or acetonitrile).

-

Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.[1]

Analytical Methodology: HPLC-MS/MS

For the identification and quantification of non-radiolabeled this compound-p-butyl and its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

-

Extraction: Plant material is homogenized and extracted with an acidified organic solvent. For total this compound determination (including conjugates), a hydrolysis step with hydrochloric acid is performed.

-

Cleanup: Solid-phase extraction (SPE) is used to remove interfering matrix components.

-

LC Separation:

-

Column: A reverse-phase C8 or C18 column (e.g., Ascentis Express C8, 50 x 3.0 mm, 2.7 µm).

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) is commonly used, with positive ion mode for this compound-p-butyl and negative ion mode for this compound acid.

-

Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation.

-

This compound-p-butyl (Positive Mode): e.g., 384.15 → 328.00 (quantification) and 384.14 → 282.00 (confirmation).

-

This compound Acid (Negative Mode): e.g., 326.06 → 254.00 (quantification) and 326.07 → 226.00 (confirmation).

-

-

Caption: General workflow for the analysis of this compound-p-butyl and its metabolites.

Conclusion

The metabolic fate of this compound-p-butyl in resistant weeds is characterized by a significantly enhanced rate of detoxification of the active this compound acid compared to susceptible biotypes. This metabolic resistance is a critical factor in the evolution of herbicide-resistant weed populations. The experimental protocols and analytical methodologies detailed in this guide provide a framework for the continued investigation of these resistance mechanisms. A thorough understanding of the metabolic pathways involved, including the roles of specific enzyme families like GSTs and cytochrome P450s, is essential for the rational design of novel herbicides that can overcome or circumvent these metabolic defenses, thereby ensuring the longevity of chemical weed control in agriculture. Further research focusing on obtaining detailed quantitative time-course data for a wider range of resistant weed species is crucial for a more complete understanding of this evolving challenge.

References

The Core Mechanism of Fluazifop: An In-depth Technical Guide to a Potent Lipid Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazifop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical family, renowned for its efficacy against a wide range of grass weeds.[1][2] Its mode of action lies in the potent and specific inhibition of a critical enzyme in fatty acid biosynthesis, Acetyl-CoA Carboxylase (ACCase).[3][4] This guide provides a comprehensive technical overview of the molecular mechanism of this compound, detailing its primary target, the biochemical and physiological ramifications of its inhibitory action, and the basis of its selectivity. Detailed experimental protocols for key assays and quantitative data on its efficacy are presented to support researchers in the field. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its core functions.

Primary Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2), a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[3][4] ACCase facilitates the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. Malonyl-CoA serves as the essential two-carbon donor for the elongation of fatty acid chains. By inhibiting ACCase, this compound effectively halts the production of fatty acids, which are indispensable for several vital cellular functions:

-

Cell Membrane Integrity: Fatty acids are the fundamental building blocks of phospholipids (B1166683) and glycolipids, which are the primary components of all cellular membranes.

-

Energy Storage: Triacylglycerols, derived from fatty acids, are a major form of energy storage in plants.

-

Cuticle Formation: The plant cuticle, a protective layer composed of cutin (a polyester (B1180765) of fatty acids), is crucial for preventing water loss and protecting against environmental stresses.

The herbicidal activity of this compound is primarily attributed to its R-enantiomer.[3][5] Formulations of this compound, such as this compound-P-butyl, are rapidly absorbed by the leaves and hydrolyzed to the active acid form, this compound, which is then translocated to the meristematic tissues where it exerts its inhibitory effect.[1]

Biochemical Pathway of ACCase Inhibition

The inhibition of ACCase by this compound disrupts the initial step of fatty acid synthesis. This targeted disruption is a key element of its herbicidal efficacy.

Basis of Selectivity

The selectivity of this compound for grass species over broadleaf plants is a critical aspect of its agricultural utility. This selectivity is primarily due to differences in the structure of the ACCase enzyme between these plant groups.[3][4]

-

Grasses (Poaceae): Possess a homomeric (or prokaryotic-type) ACCase in their plastids, which is highly sensitive to this compound.

-

Broadleaf Plants (Dicots): Have a heteromeric (or eukaryotic-type) ACCase in their plastids that is insensitive to this compound. They also possess a cytosolic homomeric ACCase, which is less sensitive to the herbicide.

This fundamental difference in the target enzyme's structure ensures that this compound can effectively control grass weeds without significantly harming broadleaf crops.

Quantitative Data on this compound Efficacy

The inhibitory effect of this compound on ACCase activity and subsequent lipid synthesis can be quantified. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

| Plant Species | Tissue | Assay | Inhibitor | IC50 (µM) | Reference |

| Barley (Hordeum vulgare) | Leaf | ACCase Activity | (R)-Fluazifop | ~0.1 | [3] |

| Pea (Pisum sativum) | Leaf | ACCase Activity | (R)-Fluazifop | >100 | [3] |

| Plant Species | Tissue | Measurement | This compound Concentration (µM) | Inhibition (%) | Reference |

| Barley (Hordeum vulgare) | Leaf Pieces | [1-14C]acetate incorporation into fatty acids | 100 | 89 | [6] |

| Barley (Hordeum vulgare) | Isolated Chloroplasts | [1-14C]acetate incorporation into fatty acids | 100 | 100 | [6] |

| Pea (Pisum sativum) | Leaf Pieces | [1-14C]acetate incorporation into fatty acids | 100 | No effect | [6] |

| Barley (Hordeum vulgare) | Leaf Tissue | [2-14C]malonate incorporation into fatty acids | 100 | 59 | [6] |

Experimental Protocols

Extraction of Acetyl-CoA Carboxylase from Plant Tissue

A reliable method for extracting active ACCase is crucial for in vitro inhibition studies.

Extraction Buffer Composition:

-

100 mM Tricine-KOH (pH 8.0)

-

10 mM KCl

-

1 mM EDTA

-

1 mM Dithiothreitol (DTT)

-

10% (v/v) Glycerol

-

Protease inhibitors (e.g., PMSF, leupeptin)

Spectrophotometric Assay of ACCase Activity

This assay measures the activity of ACCase by coupling the production of malonyl-CoA to the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm.[7][8]

Reaction Mixture:

-

100 mM Tricine-KOH (pH 8.0)

-

5 mM ATP

-

5 mM MgCl2

-

15 mM KHCO3

-

0.2 mM NADPH

-

0.5 mM Acetyl-CoA

-

Malonyl-CoA reductase (coupling enzyme)

-

Plant extract containing ACCase

-

Varying concentrations of this compound (or solvent control)

Procedure:

-

Combine all reaction components except acetyl-CoA in a cuvette and incubate at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding acetyl-CoA.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH oxidation, which is proportional to the ACCase activity.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Disruption of Downstream Signaling Pathways

The inhibition of fatty acid synthesis by this compound has cascading effects on various cellular processes, including lipid-mediated signaling pathways that are crucial for plant growth, development, and stress responses.[9][10][11] While direct signaling consequences of this compound are an area of ongoing research, the depletion of key lipid molecules can be inferred to disrupt several pathways.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 3. This compound, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. portlandpress.com [portlandpress.com]

- 7. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipids and Lipid-Mediated Signaling in Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty Acid– and Lipid-Mediated Signaling in Plant Defense | Annual Reviews [annualreviews.org]

- 11. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Translocation and Accumulation of Fluazifop in Perennial Grasses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the translocation and accumulation of the herbicide fluazifop in perennial grasses. This compound is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in broadleaf crops. Its efficacy is highly dependent on its absorption by the foliage, subsequent movement throughout the plant, and accumulation in vital tissues. This document details the physiological processes involved, presents quantitative data from scientific studies, outlines detailed experimental protocols for analysis, and provides visualizations of key pathways and workflows.

Introduction to this compound and its Mode of Action

This compound is typically applied as a butyl ester, This compound-p-butyl (B166164), which is the herbicidally active R-enantiomer.[1][2] Following foliar application, the ester is rapidly absorbed through the leaf cuticle and is then hydrolyzed within the plant to its active form, this compound acid.[3][4][5]

The primary mode of action of this compound acid is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme in susceptible grass species, this compound disrupts the production of lipids, leading to a cessation of growth, particularly in meristematic tissues, and ultimately, plant death. Symptoms, such as yellowing and necrosis of new leaves, typically appear within one to two weeks of application.

Translocation of this compound in Perennial Grasses

Once converted to this compound acid, the herbicide is mobile within the plant and is translocated from the treated leaves (source) to areas of active growth (sinks). This transport occurs primarily through the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules. This systemic movement is crucial for the control of perennial grasses, as it allows the herbicide to reach and accumulate in below-ground structures such as rhizomes and stolons, which are responsible for the plant's persistence and regrowth.

The efficiency of translocation can be influenced by several factors, including the grass species, its growth stage, and environmental conditions. Younger, actively growing weeds tend to translocate the herbicide more effectively. Conversely, translocation can be reduced in plants under stress from drought or extreme temperatures.

Data Presentation: Quantitative Analysis of this compound Translocation and Accumulation

The following tables summarize quantitative data from various studies on the translocation and accumulation of this compound in different perennial grass species. It is important to note that the majority of the applied this compound often remains in the treated leaf.

Table 1: Distribution of ¹⁴C-Fluazifop in Quackgrass (Elymus repens) 7 Days After Treatment

| Plant Part | Percentage of Applied ¹⁴C-Radioactivity |

| Treated Leaf | 85.0% - 90.0% |

| Young, Developing Leaves | 2.0% - 5.0% |

| Young Stems | 1.0% - 3.0% |

| Rhizome Apices | 0.5% |

| Remainder of the Plant | < 1.0% |

Data compiled from studies using radiolabeled this compound. The majority of the absorbed herbicide remains in the treated leaf.

Table 2: Comparative Accumulation of this compound in Tissues of Different Perennial Grasses

| Perennial Grass Species | Key Accumulation Sites | Notes |

| Quackgrass (Elymus repens) | Rhizomes and meristematic tissues | Effective control is dependent on sufficient translocation to the extensive rhizome system. |

| Bermudagrass (Cynodon dactylon) | Stolons, rhizomes, and growing points | This compound is used for bermudagrass control, indicating effective translocation to its vegetative reproductive structures. |

| Johnsongrass (Sorghum halepense) | Rhizomes | Control of established johnsongrass relies on the accumulation of lethal concentrations of this compound in the rhizomes. |

This table provides a qualitative comparison based on the known efficacy of this compound on these species, which is indicative of its accumulation patterns.

Experimental Protocols

Protocol for ¹⁴C-Fluazifop Translocation and Accumulation Study in Perennial Grasses

This protocol outlines a typical experiment to quantify the movement and accumulation of this compound in perennial grasses using a radiolabeled compound.

1. Plant Material and Growth Conditions:

-

Grow perennial grass species (e.g., Elymus repens, Cynodon dactylon) in pots containing a suitable growth medium.

-

Maintain the plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod to ensure uniform and active growth.

-

Use plants at a consistent growth stage (e.g., 3-4 leaf stage) for treatment.

2. Preparation of ¹⁴C-Fluazifop Treatment Solution:

-

Prepare a treatment solution containing a known concentration of this compound-p-butyl, including a specific activity of ¹⁴C-labeled this compound-p-butyl.

-

The solution should also contain any adjuvants (e.g., surfactants, crop oil concentrates) to be tested, mimicking a field application.

3. Application of ¹⁴C-Fluazifop:

-

Apply a precise volume of the ¹⁴C-fluazifop solution to a specific location on a fully expanded leaf of each plant using a microsyringe.

-

To contain the droplet, a small lanolin ring can be applied to the leaf surface prior to herbicide application.

4. Harvesting and Sample Processing:

-

Harvest plants at predetermined time points after treatment (e.g., 6, 24, 48, 72, and 168 hours).

-

At harvest, carefully wash the treated leaf with a suitable solvent (e.g., acetone (B3395972):water mixture) to remove any unabsorbed herbicide from the leaf surface. Analyze the leaf wash for radioactivity to determine the amount of absorbed herbicide.

-

Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, roots, and rhizomes/stolons.

5. Quantification of Radioactivity:

-

Dry and weigh each plant section.

-

Combust the dried plant samples in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.

-

Quantify the radioactivity in each sample using a liquid scintillation counter.

-

Express the results as a percentage of the total absorbed radioactivity found in each plant part.

6. Autoradiography (Optional):

-

For a visual representation of this compound translocation, press and dry whole plants at each harvest time point.

-

Expose the pressed plants to X-ray film or a phosphor imaging plate for a period of time (days to weeks) in a light-tight cassette.

-

Develop the film or scan the plate to visualize the distribution of the radiolabel throughout the plant.

Protocol for this compound Residue Analysis in Plant Tissues by LC-MS/MS

This protocol describes the analytical method for determining the total this compound residue (this compound-p-butyl, this compound acid, and their conjugates) in plant samples.

1. Sample Homogenization:

-

Homogenize a representative sample of each plant tissue (e.g., leaves, roots, rhizomes) to a fine powder or paste, often under cryogenic conditions to prevent degradation.

2. Extraction:

-

Extract the homogenized sample with an acidified organic solvent (e.g., acetone or acetonitrile (B52724) with a small percentage of acetic or formic acid).

-

Shake or sonicate the mixture to ensure efficient extraction of all this compound-related residues.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive recovery.

3. Hydrolysis:

-

Combine the extracts and subject them to acid or alkaline hydrolysis to convert this compound-p-butyl and any conjugates to this compound acid. This step is crucial for determining the total this compound residue as a single analyte.

4. Cleanup:

-

Purify the hydrolyzed extract to remove interfering matrix components. This is commonly achieved using solid-phase extraction (SPE) with cartridges that can retain and then elute the this compound acid.

5. LC-MS/MS Analysis:

-

Analyze the cleaned-up extract using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatographic Separation: Use a suitable C18 or similar reversed-phase column to separate this compound acid from any remaining matrix components. A gradient elution with a mobile phase of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometric Detection: Use an electrospray ionization (ESI) source, typically in negative ion mode, to ionize the this compound acid. Monitor for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

6. Quantification:

-

Prepare a calibration curve using certified analytical standards of this compound acid.

-

Quantify the amount of this compound acid in the samples by comparing their peak areas to the calibration curve.

-

Express the results as mg of this compound acid per kg of fresh or dry plant tissue.

Mandatory Visualizations

Caption: Mode of action of this compound, from foliar application to plant death.

References

Fluazifop's Inhibition of Acetyl-CoA Carboxylase in Sensitive Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluazifop is a selective post-emergence herbicide highly effective against a wide range of annual and perennial grass weeds. Its mode of action is the specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids. This inhibition leads to a cascade of metabolic disruptions within sensitive plant species, ultimately resulting in cell membrane dysfunction and necrosis of meristematic tissues. This technical guide provides an in-depth analysis of the molecular interactions between this compound and ACCase, quantitative data on its inhibitory effects, detailed experimental protocols for studying these interactions, and an overview of the molecular basis of resistance.

Introduction to this compound and its Mechanism of Action

This compound belongs to the aryloxyphenoxypropionate ("fop") chemical family of herbicides.[1] It is applied to the foliage of target weeds and is readily absorbed and translocated throughout the plant, accumulating in the growing points.[1] The herbicidal activity of this compound is primarily attributed to its (R)-enantiomer, which is a potent inhibitor of ACCase.[2][3] In contrast, the (S)-enantiomer exhibits significantly less activity.[4]

ACCase catalyzes the first committed step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[5] Fatty acids are essential components of cell membranes and play vital roles in energy storage and signaling. By inhibiting ACCase, this compound effectively halts the production of malonyl-CoA, thereby blocking the synthesis of new fatty acids.[2][4] This disruption of lipid biosynthesis is the primary mechanism of this compound's herbicidal action, leading to the breakdown of cell membrane integrity and, ultimately, plant death.[1]

The selectivity of this compound between sensitive grass species and tolerant broadleaf plants is due to differences in the structure of their respective ACCase enzymes.[1][6] Grasses possess a homomeric, eukaryotic-type ACCase in their chloroplasts that is highly sensitive to this compound, whereas broadleaf plants have a heteromeric, prokaryotic-type ACCase in their plastids that is naturally resistant.[6]

Quantitative Analysis of this compound's Inhibitory Effect

The inhibitory potency of this compound on ACCase can be quantified using various parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki or K'). These values can vary depending on the plant species, the specific isoform of ACCase, and the experimental conditions.

| Herbicide Form | Target Enzyme | Plant Species | Parameter | Value | Reference |

| (R,S)-Fluazifop-p-butyl | ACCase | Digitaria ciliaris (Southern Crabgrass) - Susceptible | IC50 | 0.5 µM | |

| (R,S)-Fluazifop-p-butyl | ACCase | Digitaria ciliaris (Southern Crabgrass) - Resistant (Ile-1781-Leu) | IC50 | 8.9 µM (R1 biotype) | |

| (R,S)-Fluazifop-p-butyl | ACCase | Digitaria ciliaris (Southern Crabgrass) - Resistant (Ile-1781-Leu) | IC50 | 17.1 µM (R2 biotype) | |

| (R)-Fluazifop acid | ACCase | Hordeum vulgare (Barley) - Sensitive | IC50 | ~1 µM | [7] |

| (S)-Fluazifop acid | ACCase | Hordeum vulgare (Barley) - Sensitive | IC50 | > 100 µM (Inactive) | [7] |

| (R)-Fluazifop acid | ACCase | Pisum sativum (Pea) - Resistant | IC50 | > 100 µM (Inactive) | [7] |

| This compound | ACCase1 (major isoform) | Zea mays (Maize) | K' | 21.8 µM | [8] |

| This compound | ACCase2 (minor isoform) | Zea mays (Maize) | K' | 140 mM | [8] |

Table 1: Quantitative data on the inhibition of ACCase by this compound.

Molecular Basis of this compound Resistance

The emergence of this compound-resistant grass weeds is a significant concern in agriculture. The primary mechanism of target-site resistance is the result of point mutations in the nuclear gene encoding the plastidic ACCase. These mutations lead to amino acid substitutions in the carboxyltransferase (CT) domain of the enzyme, where this compound binds, thereby reducing the herbicide's inhibitory effect.

| Mutation | Amino Acid Change | Resistant Weed Species | Resistance Factor |

| TGG -> TGC | Trp-2027-Cys | Eleusine indica (Goosegrass) | 62.5 - 87.5 |

| AAT -> GAT | Asn-2097-Asp | Eleusine indica (Goosegrass) | 150 |

| ATT -> CTT | Ile-1781-Leu | Sorghum halepense (Johnsongrass) | 181 |

| ATA -> AAC | Ile-2041-Asn | Sorghum halepense (Johnsongrass) | 133 |

Table 2: Common ACCase gene mutations conferring resistance to this compound in sensitive grass species.

Experimental Protocols

Radiometric Assay for ACCase Activity and Inhibition

This method measures the incorporation of radiolabeled bicarbonate into an acid-stable product, malonyl-CoA.

Materials:

-

Fresh, young leaf tissue from a sensitive grass species (e.g., 7-day-old barley, Hordeum vulgare)

-

Extraction Buffer: e.g., 100 mM Tricine-HCl (pH 8.0), 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M sucrose, 10 mM DTT.

-

Assay Buffer: e.g., 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 5 mM ATP.

-

Substrates: Acetyl-CoA, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

-

Test Compounds: (R)- and (S)-fluazifop acid dissolved in a suitable solvent (e.g., DMSO)

-

Stopping Reagent: 6 M HCl

-

Scintillation cocktail and liquid scintillation counter

Methodology:

-

Enzyme Extraction:

-

Harvest and weigh fresh leaf tissue.

-

Homogenize the tissue in ice-cold Extraction Buffer.

-

Filter the homogenate and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

In a microcentrifuge tube, combine the Assay Buffer with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM) and a solvent control.

-

Add the enzyme extract to each tube and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrates: Acetyl-CoA (e.g., 0.5 mM) and NaH¹⁴CO₃.

-

Incubate the reaction mixture at 30-35°C for 10-20 minutes.

-

-

Termination and Measurement:

-

Stop the reaction by adding 6 M HCl.

-

Dry the samples to evaporate unreacted H¹⁴CO₃.

-

Resuspend the acid-stable product (¹⁴C-malonyl-CoA) in water.

-

Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each herbicide concentration relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Malachite Green Colorimetric Assay for ACCase Activity

This assay provides a non-radioactive alternative by measuring the release of inorganic phosphate (B84403) (Pi) from ATP during the ACCase reaction.

Materials:

-

Enzyme extract (as prepared above)

-

Assay Buffer: 0.1 M Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, 25 mM ATP.

-

Substrate: Acetyl-CoA (lithium salt)

-

Malachite Green Reagent: A solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.

-

Microplate reader

Methodology:

-

Reaction Setup:

-

In a 96-well plate, add the enzyme extract, a series of concentrations of the test compound, and the Assay Buffer.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at a controlled temperature.

-

-

Termination and Color Development:

-

Stop the reaction by adding the Malachite Green Reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction.

-

-

Measurement:

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

-

Data Analysis:

-

The amount of Pi produced is proportional to the ACCase activity. Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

-

Visualizations

Figure 1: Mechanism of this compound action on the fatty acid biosynthesis pathway.

Figure 2: Experimental workflow for the radiometric ACCase inhibition assay.

Conclusion

This compound remains a critical tool for weed management due to its targeted and effective inhibition of ACCase in sensitive grass species. A thorough understanding of its mechanism of action, the kinetics of its interaction with ACCase, and the molecular basis of resistance is essential for the development of new herbicidal compounds and for the implementation of sustainable weed management strategies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other ACCase inhibitors, facilitating further research into their efficacy and the evolution of resistance.

References

- 1. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. This compound, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

- 8. Kinetic studies on two isoforms of acetyl-CoA carboxylase from maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Determination of Fluazifop-p-butyl in Soil Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluazifop-p-butyl (B166164) is a selective post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops. Due to its potential for accumulation in the soil and subsequent uptake by rotational crops, robust and sensitive analytical methods are required to monitor its presence in environmental samples. In soil, this compound-p-butyl is known to hydrolyze to its active metabolite, this compound acid, making it necessary to often analyze for both compounds.[1][2] This document provides detailed application notes and protocols for the extraction, cleanup, and quantification of this compound-p-butyl and its metabolites in soil using various analytical techniques.

Analytical Methods Overview

Several analytical methods have been developed and validated for the determination of this compound-p-butyl and its degradation products in soil. The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[2][3] The choice of method often depends on the available instrumentation, required sensitivity, and the specific analytes of interest.

A popular and efficient sample preparation approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been adapted for the extraction of pesticide residues from soil matrices.[3]

Quantitative Data Summary

The performance of different analytical methods for the determination of this compound-p-butyl and its metabolites in soil is summarized in the tables below. These tables provide a comparative overview of key validation parameters to aid in method selection.

Table 1: Performance Comparison of Analytical Methods

| Parameter | LC-MS/MS | GC-MS | HPLC-UV | QuEChERS with LC-MS/MS |

| Limit of Quantification (LOQ) | 1.0 µg/kg | 0.01 mg/kg (10 µg/kg) | 0.05 mg/kg (50 µg/kg) | 0.010 mg/kg (10 µg/kg) |

| Limit of Detection (LOD) | 0.5 µg/kg | Not Reported | Not Reported | 0.003 mg/kg (3 µg/kg) |

| Mean Recovery (%) | 70-120% | Good recoveries reported | Good recoveries reported | 74.4% - 95.9% |

| Precision (RSD %) | ≤20% | Not Reported | Not Reported | 2.0% - 6.3% |

| Analytes | This compound-p-butyl, this compound-p-acid, Compound X | This compound-p-butyl, this compound-p-acid | This compound-p-butyl, this compound-p-acid | This compound-p-butyl |

Table 2: Gas Chromatography (GC) Method Performance

| Analyte | Determination Limit (mg/kg) | Average Recovery (%) |

| This compound-p-butyl | 0.04 - 0.05 | 73.7 - 110.0 |

| This compound | 0.04 - 0.05 | 77.8 - 105.7 |

Experimental Protocols

This section provides detailed step-by-step protocols for the analysis of this compound-p-butyl in soil samples.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective for the determination of this compound-p-butyl and its primary degradation products.

1. Sample Preparation and Extraction: a. Weigh 20 ± 0.1 g of soil into a 50-mL disposable plastic centrifuge tube. b. For fortified samples, add the appropriate spiking solution and allow it to equilibrate for at least 20 minutes. c. Add 30 mL of an extraction solvent mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) in a 50:50 (v/v) ratio. d. Shake the tube on a mechanical shaker for a minimum of 20 minutes at a speed that ensures visible agitation of the sample. e. Add another 20 mL of the extraction solvent and shake for an additional 20 minutes. f. Centrifuge the sample at approximately 5000 rpm for about 10 minutes to separate the solid and liquid phases. g. Decant the supernatant and combine the extracts. h. Adjust the final volume of the combined supernatants to 50 mL with the ammonium acetate buffer.

2. Sample Cleanup (if necessary): a. An optional Solid Phase Extraction (SPE) cleanup can be performed if significant matrix effects are observed. b. Condition a Waters Oasis® MAX SPE cartridge (150 mg, 6-mL) sequentially with methanol, acetonitrile, 0.01% NH4OH in water, and water. c. Dilute 5 mL of the final extract with 5 mL of 10 mM ammonium acetate buffer (pH 5) and load it onto the SPE cartridge. d. Wash the cartridge with a series of solvents and elute the analytes with acidified acetonitrile:acetone (B3395972) (25:75, v/v). e. Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Filter an aliquot of the final extract through a 0.2 µm PTFE syringe filter into an HPLC vial. b. Analyze the sample using a liquid chromatograph coupled to a tandem mass spectrometer. c. Typical LC Conditions:

- Column: Ascentis Express C8 (50 x 3.0 mm, 2.7 µm) or equivalent.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in methanol.

- Gradient elution is typically used. d. Typical MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive for this compound-p-butyl and negative for this compound acid.

- Monitoring Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- This compound-p-butyl: 384.15 → 328.00 (quantification), 384.14 → 282.00 (confirmation).

- This compound-p-acid: 326.06 → 254.00 (quantification), 326.07 → 226.00 (confirmation).

Protocol 2: Gas Chromatography (GC) Method

This protocol involves derivatization of the analytes prior to GC analysis.

1. Sample Preparation and Extraction: a. Extract the soil sample with acetone. b. Concentrate the acetone extract.

2. Derivatization: a. Derivatize this compound-p-butyl to its bromo derivative. b. Derivatize this compound to its pentafluorobenzyl derivative.

3. Cleanup: a. Purify the derivatized products using a chromatographic column containing Alumina (Al₂O₃) and Florisil.

4. GC Analysis: a. Quantify the purified derivatives by gas chromatography with an electron-capture detector (ECD).

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method provides a streamlined approach for sample preparation.

1. Sample Extraction: a. Weigh 10 g of soil (with ≥70% water content) or 3 g of air-dried soil rehydrated with 7 mL of water into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Shake vigorously for 5 minutes. d. Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride). e. Shake immediately for at least 2 minutes. f. Centrifuge for 5 minutes at ≥3000 rcf.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer 1 mL of the supernatant into a dSPE tube containing a mixture of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components. b. Vortex the tube for 30 seconds. c. Centrifuge at ≥5000 rcf for 2 minutes. d. The purified supernatant is then ready for analysis, typically by LC-MS/MS or GC-MS.

Visualizations

The following diagrams illustrate the degradation pathway of this compound-p-butyl and the experimental workflows.

Caption: Degradation pathway of this compound-p-butyl in soil.

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: QuEChERS method workflow for soil analysis.

References

Application Note: Quantitative Determination of Fluazifop Residues by LC-MS/MS

Introduction

Fluazifop-p-butyl (B166164) is a selective, post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops.[1] In plant and soil environments, it is rapidly hydrolyzed to its active metabolite, this compound acid.[1][2] For regulatory and food safety purposes, the total this compound residue, which includes the parent ester, the acid metabolite, and their conjugates, is typically measured and expressed as this compound acid.[1] This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of total this compound residues in various matrices.

The principle of the method involves the extraction of this compound-p-butyl and related compounds from the sample matrix, followed by a crucial hydrolysis step to convert all residues to this compound acid.[1] Subsequent cleanup using Solid-Phase Extraction (SPE) or a QuEChERS-based approach removes interfering matrix components before analysis by LC-MS/MS. This common moiety approach simplifies the analysis by quantifying a single, stable analyte.

Analytical Workflow

The general workflow for the determination of total this compound residues is depicted below.

References

Application Note: Analysis of Fluazifop Residues in Soil Using a Modified QuEChERS Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazifop-p-butyl (B166164) is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. In the soil, it rapidly hydrolyzes to its active metabolite, this compound acid. Due to their potential environmental impact and persistence, regulatory bodies worldwide require sensitive and reliable methods for monitoring this compound residues in soil. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and efficient approach for the extraction and cleanup of pesticide residues from complex matrices like soil. This application note provides a detailed protocol for the analysis of this compound-p-butyl and its primary metabolite, this compound acid, in soil using a modified QuEChERS extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Analytical Strategy

The methodology is designed for the quantitative determination of this compound-p-butyl and this compound acid in various soil types. The procedure involves extraction of the soil sample with an acetonitrile (B52724)/buffer solution, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove matrix interferences prior to LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative performance of the method for the analysis of this compound-p-butyl and this compound acid in soil.

Table 1: Method Performance Characteristics

| Analyte | Limit of Quantitation (LOQ) (µg/kg) | Limit of Detection (LOD) (µg/kg) |

| This compound-p-butyl | 1.0[1][2] | 0.5[1] |

| This compound acid | 1.0[1][2] | 0.5[1] |

Table 2: Recovery and Precision Data in Various Soil Matrices [1]

| Analyte | Fortification Level (µg/kg) | Soil Type | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| This compound-p-butyl | 1.0 (LOQ) | Sandy Loam | 95 | 5.8 |

| 10 | Sandy Loam | 98 | 3.1 | |

| 50 | Sandy Loam | 97 | 2.5 | |

| 1.0 (LOQ) | Loam | 92 | 6.5 | |

| 10 | Loam | 96 | 4.2 | |

| 50 | Loam | 94 | 3.8 | |

| 1.0 (LOQ) | Sand | 99 | 4.7 | |

| 10 | Sand | 101 | 2.9 | |

| 50 | Sand | 98 | 3.3 | |

| This compound acid | 1.0 (LOQ) | Sandy Loam | 93 | 7.1 |

| 10 | Sandy Loam | 97 | 4.5 | |